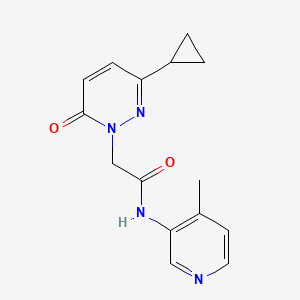
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is highly expressed in immune cells, especially in T cells and myeloid cells, and its activation suppresses immune responses. CPI-444 has shown promising results in preclinical studies and is being investigated as a potential immunotherapy for cancer.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Pyridazinone Derivatives : A study detailed the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives. These compounds were synthesized through reactions involving active methylene compounds, demonstrating a pathway to create fused azines and a variety of 1,8-naphthyridine derivatives, showcasing the chemical versatility and potential for creating complex molecules for further scientific research (Ibrahim & Behbehani, 2014).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : Another research explored the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material. These compounds showed significant antimicrobial activities, indicating the potential for such structures to serve as bases for developing new antimicrobial agents (Hossan et al., 2012).
Potential Biological Activities
Histamine H3 Receptor Inverse Agonist : Research into the optimization of pyridazin-3-one derivatives for treating attentional and cognitive disorders identified a potent, selective histamine H3 receptor inverse agonist. This highlights the therapeutic potential of pyridazinone derivatives in neurological applications (Hudkins et al., 2011).
Cardiotonic Activity : A study on dihydropyridazinone cardiotonics discovered compounds with significant inotropic activity, suggesting the usefulness of such structures in developing treatments for heart conditions (Robertson et al., 1986).
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-6-7-16-8-13(10)17-14(20)9-19-15(21)5-4-12(18-19)11-2-3-11/h4-8,11H,2-3,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMCVVUHRAUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

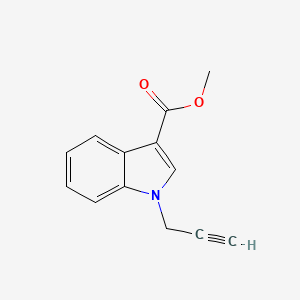
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)

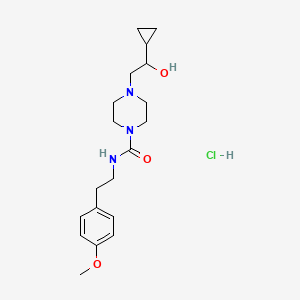



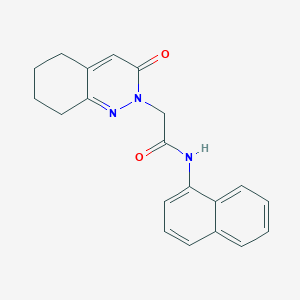
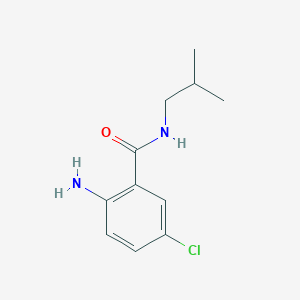

![Benzo[c][1,2,5]thiadiazol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2754219.png)

![2,1,3-Benzothiadiazol-5-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2754222.png)
